(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one
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Overview
Description
5-(1,3-BENZODIOXOL-5-YLMETHYLENE)-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4(5H)-ONE is a complex organic compound that features a unique combination of a benzodioxole moiety, a thiazolone ring, and a methylpiperazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-BENZODIOXOL-5-YLMETHYLENE)-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4(5H)-ONE typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Thiazolone Ring: The thiazolone ring can be synthesized by the reaction of a suitable thioamide with an α-haloketone under basic conditions.
Attachment of the Methylpiperazine Group: This step involves the nucleophilic substitution of the thiazolone ring with 4-methylpiperazine under mild heating conditions.
Final Coupling Reaction: The final step involves the coupling of the benzodioxole moiety with the thiazolone ring, typically using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the thiazolone ring, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylpiperazine group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole moiety.
Reduction: Reduced derivatives of the thiazolone ring.
Substitution: Substituted derivatives at the methylpiperazine group.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Chemistry: The compound’s reactivity makes it useful in the synthesis of more complex organic molecules, which can be used in various industrial applications.
Mechanism of Action
The mechanism of action of 5-(1,3-BENZODIOXOL-5-YLMETHYLENE)-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4(5H)-ONE is not fully understood, but it is believed to involve the following:
Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity and thereby affecting cellular processes.
Pathways Involved: It may interfere with signaling pathways involved in cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-BENZODIOXOL-5-YLMETHYLENE)-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4(5H)-ONE: The parent compound.
5-(1,3-BENZODIOXOL-5-YLMETHYLENE)-2-(4-ETHYLPIPERAZINO)-1,3-THIAZOL-4(5H)-ONE: A similar compound with an ethyl group instead of a methyl group on the piperazine ring.
5-(1,3-BENZODIOXOL-5-YLMETHYLENE)-2-(4-METHYLPIPERIDINO)-1,3-THIAZOL-4(5H)-ONE: A similar compound with a piperidine ring instead of a piperazine ring.
Uniqueness
The uniqueness of 5-(1,3-BENZODIOXOL-5-YLMETHYLENE)-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4(5H)-ONE lies in its specific combination of functional groups, which confer unique chemical properties and potential biological activities that are not found in other similar compounds.
Properties
Molecular Formula |
C16H17N3O3S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H17N3O3S/c1-18-4-6-19(7-5-18)16-17-15(20)14(23-16)9-11-2-3-12-13(8-11)22-10-21-12/h2-3,8-9H,4-7,10H2,1H3/b14-9+ |
InChI Key |
DINBYPRHMZUBNP-NTEUORMPSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/S2 |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=O)C(=CC3=CC4=C(C=C3)OCO4)S2 |
Origin of Product |
United States |
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